molecular formula C14H20N6O2 B6126100 1-[6-(cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-3-piperidinol

1-[6-(cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-3-piperidinol

Cat. No. B6126100
M. Wt: 304.35 g/mol
InChI Key: NUPPIWZLWRDMTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[6-(cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-3-piperidinol, also known as ODQ, is a potent and selective inhibitor of soluble guanylyl cyclase (sGC). This compound has been widely used in scientific research to study the role of sGC in various physiological and pathological processes.

Mechanism of Action

1-[6-(cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-3-piperidinol inhibits the activation of sGC by NO by binding to the heme group of the enzyme. This prevents the conversion of GTP to cGMP, a key signaling molecule that regulates various physiological processes. The inhibition of sGC by 1-[6-(cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-3-piperidinol leads to a decrease in cGMP levels and subsequent physiological effects.
Biochemical and Physiological Effects
1-[6-(cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-3-piperidinol has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to inhibit platelet aggregation, reduce blood pressure, and induce vasodilation. 1-[6-(cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-3-piperidinol has also been shown to have anti-inflammatory effects and to protect against ischemia-reperfusion injury.

Advantages and Limitations for Lab Experiments

1-[6-(cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-3-piperidinol is a potent and selective inhibitor of sGC, making it a useful tool for investigating the role of this enzyme in various biological processes. However, 1-[6-(cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-3-piperidinol has some limitations in lab experiments. It is not stable in aqueous solutions and can degrade over time, requiring careful handling and storage. 1-[6-(cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-3-piperidinol can also have off-target effects, leading to potential complications in data interpretation.

Future Directions

There are several future directions for research involving 1-[6-(cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-3-piperidinol. One area of interest is the development of more stable analogs of 1-[6-(cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-3-piperidinol that can be used in aqueous solutions and have fewer off-target effects. Another area of research is the investigation of the role of sGC in cancer and the potential use of 1-[6-(cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-3-piperidinol as a therapeutic agent. Additionally, the role of sGC in the central nervous system and the potential use of 1-[6-(cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-3-piperidinol in neurological disorders is an area of active research.

Synthesis Methods

1-[6-(cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-3-piperidinol can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of the oxadiazole ring followed by the introduction of the piperidinol and cyclopentylamino groups. The final product is obtained after several purification steps and characterization by various spectroscopic techniques.

Scientific Research Applications

1-[6-(cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-3-piperidinol has been extensively used in scientific research to study the role of sGC in various biological processes. It has been shown to inhibit the activation of sGC by nitric oxide (NO), a key signaling molecule in the cardiovascular system. 1-[6-(cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-3-piperidinol has been used to investigate the role of sGC in blood pressure regulation, platelet aggregation, and vascular smooth muscle relaxation.

properties

IUPAC Name

1-[6-(cyclopentylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O2/c21-10-6-3-7-20(8-10)14-13(15-9-4-1-2-5-9)16-11-12(17-14)19-22-18-11/h9-10,21H,1-8H2,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPPIWZLWRDMTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=NC3=NON=C3N=C2N4CCCC(C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[6-(Cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-3-piperidinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.